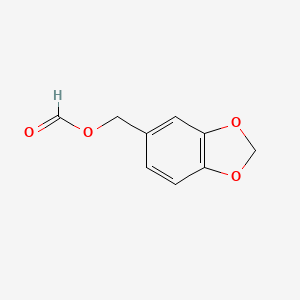
1,3-Benzodioxole-5-methanol, formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole-5-methanol, formate can be synthesized through the esterification of 1,3-Benzodioxole-5-methanol (piperonyl alcohol) with formic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions generally include:
Temperature: 60-80°C
Catalyst: Sulfuric acid
Solvent: Anhydrous conditions to prevent hydrolysis
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems helps in maintaining precise control over reaction conditions, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1,3-Benzodioxole-5-methanol, formate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it back to 1,3-Benzodioxole-5-methanol using reducing agents such as lithium aluminum hydride.
Substitution: The formate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide or other strong bases.
Applications De Recherche Scientifique
1,3-Benzodioxole-5-methanol, formate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific molecular pathways.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxole-5-methanol, formate involves its interaction with specific molecular targets. The methylenedioxy group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The formate group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
1,3-Benzodioxole-5-methanol, formate can be compared with other similar compounds, such as:
1,3-Benzodioxole-5-methanol (Piperonyl alcohol): The parent compound, which lacks the formate group.
1,3-Benzodioxole-5-carboxylic acid: A carboxylic acid derivative with different chemical properties and reactivity.
1,3-Benzodioxole-5-amine:
The uniqueness of this compound lies in its ester functionality, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
85262-96-0 |
|---|---|
Formule moléculaire |
C9H8O4 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
1,3-benzodioxol-5-ylmethyl formate |
InChI |
InChI=1S/C9H8O4/c10-5-11-4-7-1-2-8-9(3-7)13-6-12-8/h1-3,5H,4,6H2 |
Clé InChI |
ZPQGZTFOFQEGAF-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)COC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



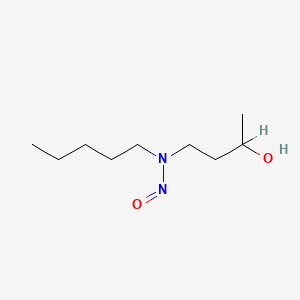
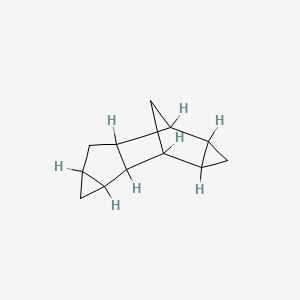

![Bis[bis(trimethylsilyl)methyl]phosphane](/img/structure/B14427098.png)
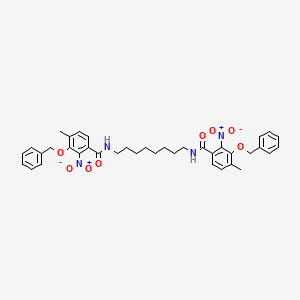
![2H-Pyran, 2-[1,1-dimethyl-3-(phenylsulfonyl)propoxy]tetrahydro-](/img/structure/B14427108.png)

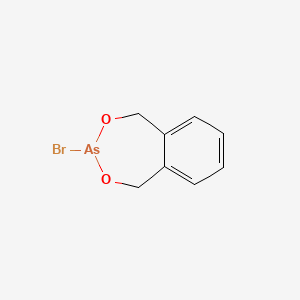
![2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14427120.png)
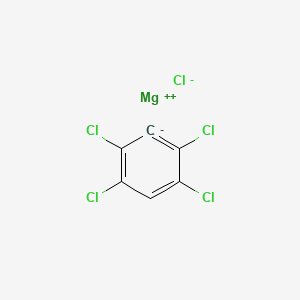
![2,2'-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid)](/img/structure/B14427133.png)
![3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methylquinazolin-4(3H)-one](/img/structure/B14427140.png)

